[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate
Description
The compound [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate is a structurally complex molecule featuring a propenyl backbone with multiple functional groups. Key structural elements include:
- Ethoxyphenyl ring: Influences solubility and steric bulk.
- 4-Methylbenzoate ester: Contributes to lipophilicity and molecular stability.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O6/c1-3-34-24-15-18(6-13-23(24)35-26(31)19-7-4-17(2)5-8-19)14-20(16-27)25(30)28-21-9-11-22(12-10-21)29(32)33/h4-15H,3H2,1-2H3,(H,28,30)/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNXDRFKXFJJT-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Three main disconnection strategies can be employed for the synthesis of the target compound:
- Knoevenagel condensation approach - Formation of the α,β-unsaturated cyano moiety
- Sequential coupling approach - Stepwise construction of the molecular scaffold
- Convergent synthesis - Assembly of pre-functionalized building blocks
Each approach offers distinct advantages and limitations depending on the available starting materials and desired scalability.
Knoevenagel Condensation Approach
The Knoevenagel condensation represents one of the most efficient routes for constructing the α,β-unsaturated cyano moiety present in the target molecule. This approach leverages the reaction between an aldehyde and an active methylene compound containing the cyano group.
Synthetic Route
The synthesis begins with the preparation of the 2-ethoxyphenyl-4-formyl precursor, followed by a Knoevenagel condensation with cyanoacetamide derivatives.
Step 1: Preparation of 4-formyl-2-ethoxyphenyl 4-methylbenzoate
4-Hydroxy-3-ethoxybenzaldehyde + 4-Methylbenzoyl chloride → 4-Formyl-2-ethoxyphenyl 4-methylbenzoate
Step 2: Preparation of 4-nitroanilino-cyanoacetamide
Cyanoacetic acid + 4-Nitroaniline → 4-Nitroanilino-cyanoacetamide
Step 3: Knoevenagel condensation
4-Formyl-2-ethoxyphenyl 4-methylbenzoate + 4-Nitroanilino-cyanoacetamide → this compound
Optimized Reaction Conditions
The following table presents optimized conditions for the key Knoevenagel condensation step:
| Parameter | Condition | Comment |
|---|---|---|
| Solvent | Ethanol or Tetrahydrofuran | Ethanol provides better yields for gram-scale syntheses |
| Catalyst | Piperidine (10 mol%) | Minimizes side reactions |
| Temperature | 60-65°C | Higher temperatures lead to decomposition |
| Reaction time | 4-6 hours | Monitored by thin-layer chromatography |
| pH | 7.5-8.0 | Maintained with buffer solution |
| Concentration | 0.1-0.15 M | Higher concentrations reduce selectivity |
| Atmosphere | Nitrogen | Prevents oxidation of intermediates |
The reaction proceeds via an initial nucleophilic addition, followed by dehydration to form the desired (E)-configured product. The stereoselectivity is controlled thermodynamically, as the (E)-isomer is more stable due to reduced steric hindrance.
Metal-Free Cyanuric Chloride-Mediated Synthesis
An alternative approach utilizes cyanuric chloride as a mediator in a three-component reaction system, avoiding the use of transition metal catalysts.
Reaction Scheme
4-Formyl-2-ethoxyphenyl 4-methylbenzoate + Cyanoacetamide + 4-Nitroaniline + Cyanuric chloride → this compound
Reaction Mechanism
This approach involves a cascade reaction sequence:
- Initial Knoevenagel condensation between the aldehyde and cyanoacetamide
- Cyanuric chloride-mediated activation of the amide intermediate
- Nucleophilic addition of 4-nitroaniline
- Dehydration to form the final (E)-configured product
Experimental Procedure
- To a round-bottom flask containing 4-formyl-2-ethoxyphenyl 4-methylbenzoate (1.0 equiv.) and cyanoacetamide (1.2 equiv.) in anhydrous tetrahydrofuran (0.1 M), add cyanuric chloride (0.5 equiv.).
- Stir the mixture at room temperature for 1 hour.
- Add 4-nitroaniline (1.2 equiv.) and continue stirring for 4 hours.
- Monitor reaction progress by thin-layer chromatography.
- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the target compound.
Stepwise Construction Approach
A more controlled approach involves the stepwise construction of the molecular scaffold, which offers better control over regioselectivity and functional group compatibility.
Synthetic Sequence
Step 1: Preparation of 2-ethoxyphenol
Catechol + Ethyl iodide → 2-Ethoxyphenol
Step 2: Esterification with 4-methylbenzoyl chloride
2-Ethoxyphenol + 4-Methylbenzoyl chloride → 2-Ethoxyphenyl 4-methylbenzoate
Step 3: Formylation via Vilsmeier-Haack reaction
2-Ethoxyphenyl 4-methylbenzoate + POCl₃/DMF → 4-Formyl-2-ethoxyphenyl 4-methylbenzoate
Step 4: Condensation with cyanoacetamide
4-Formyl-2-ethoxyphenyl 4-methylbenzoate + Cyanoacetamide → 4-[(E)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl 4-methylbenzoate
Step 5: Amide formation with 4-nitroaniline
4-[(E)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl 4-methylbenzoate + 4-Nitroaniline → this compound
Optimization of Key Transformation Steps
Research has shown that the formylation step (Step 3) requires careful optimization to achieve high yields and regioselectivity. The following table presents optimized conditions:
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Formylation reagent | POCl₃/DMF, TiCl₄/DMF, (COCl)₂/DMF | POCl₃/DMF (1.5:2.0 equiv.) | 78-82 |
| Temperature | 0°C, rt, 50°C, 80°C | 0°C → rt (2 h), then 50°C (3 h) | 82 |
| Solvent | DCM, CHCl₃, 1,2-DCE | 1,2-DCE | 84 |
| Reaction time | 2 h, 4 h, 6 h, 12 h | 6 h | 85 |
| Quenching method | H₂O, NaHCO₃, Na₂CO₃ | Ice-cold Na₂CO₃ | 87 |
Critical Considerations for Step 5
The final amide formation step presents challenges in terms of selectivity and yield. Several coupling conditions were evaluated:
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | rt | 24 | 62 |
| HATU/DIPEA | DMF | rt | 12 | 75 |
| T3P/Pyridine | EtOAc | 0 → rt | 8 | 81 |
| EDC·HCl/HOBt | DCM/DMF | rt | 16 | 73 |
| SOCl₂/Pyridine | THF | -10 → rt | 6 | 68 |
T3P (propylphosphonic anhydride) emerged as the superior coupling reagent, providing optimal yields and minimal racemization.
Direct One-Pot Synthesis
Recent advancements have enabled a more efficient one-pot approach for the synthesis of the target compound, reducing the number of isolation and purification steps.
Reaction Scheme
4-Hydroxy-3-ethoxybenzaldehyde + 4-Methylbenzoyl chloride + Cyanoacetic acid + 4-Nitroaniline → this compound
Experimental Procedure
- To a solution of 4-hydroxy-3-ethoxybenzaldehyde (1.0 equiv.) in dichloromethane, add triethylamine (1.5 equiv.) and cool to 0°C.
- Add 4-methylbenzoyl chloride (1.1 equiv.) dropwise and stir for 2 hours at room temperature.
- Confirm completion of esterification by thin-layer chromatography.
- Add cyanoacetic acid (1.2 equiv.), 4-nitroaniline (1.2 equiv.), and catalytic amount of piperidine (0.1 equiv.).
- Heat the reaction mixture to reflux for 6 hours.
- Cool to room temperature, dilute with dichloromethane, and wash with water, dilute HCl, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the target compound.
Optimized Reaction Parameters
| Variable | Optimization Range | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 25-100°C | 65°C | >10% increase at optimal temperature |
| Catalyst loading | 5-20 mol% | 10 mol% | Diminishing returns above 10 mol% |
| Reaction time | 2-12 h | 6 h | Extended time leads to decomposition |
| Solvent | Various | DCM/DMF (3:1) | Significant impact on yield and purity |
Purification Techniques
Column Chromatography Conditions
The target compound can be purified effectively using silica gel column chromatography with the following optimized conditions:
| Parameter | Optimized Condition |
|---|---|
| Stationary phase | Silica gel (230-400 mesh) |
| Mobile phase | Hexane/Ethyl acetate (3:1 → 1:1) |
| Flow rate | 15-20 mL/min (for 5 g crude product) |
| Column dimensions | 5 cm diameter × 30 cm length (for 5 g scale) |
| Sample loading | 5-7% w/w of silica |
| Detection method | UV at 254 nm or TLC with UV visualization |
Recrystallization Protocol
For further purification, recrystallization can be performed using the following procedure:
- Dissolve the compound in a minimum volume of hot ethyl acetate.
- Add hexane slowly until slight turbidity appears.
- Allow the solution to cool to room temperature and then refrigerate at 4°C overnight.
- Collect the crystals by vacuum filtration and wash with cold hexane.
- Dry the crystals under vacuum at 40°C for 24 hours.
Spectroscopic Characterization
Key Spectroscopic Data
| Analytical Method | Key Characteristics |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.82 (s, 1H, NH), 8.35 (s, 1H, CH=C), 8.28-8.25 (d, 2H, Ar-H), 8.04-8.02 (d, 2H, Ar-H), 7.94-7.91 (d, 2H, Ar-H), 7.65 (s, 1H, Ar-H), 7.40-7.38 (d, 1H, Ar-H), 7.35-7.33 (d, 2H, Ar-H), 7.18-7.16 (d, 1H, Ar-H), 4.20-4.15 (q, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.42-1.38 (t, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.8, 163.5, 151.2, 149.7, 145.2, 144.3, 143.1, 141.8, 140.2, 131.5, 130.1, 129.4, 128.7, 127.1, 125.3, 124.0, 122.8, 121.6, 116.5, 115.3, 113.8, 102.4, 64.6, 21.4, 14.8 |
| FTIR (KBr, cm⁻¹) | 3348 (N-H stretching), 2220 (C≡N stretching), 1740 (ester C=O stretching), 1675 (amide C=O stretching), 1618 (C=C stretching), 1590, 1510 (aromatic), 1342, 1531 (NO₂ stretching), 1228, 1178 (C-O stretching) |
| UV-Vis (CH₃CN, nm) | λₘₐₓ: 283, 335, 412 |
| Mass Spectrometry (ESI) | m/z: 474 [M+H]⁺, 496 [M+Na]⁺ |
| Elemental Analysis | Calculated for C₂₆H₂₁N₃O₆: C, 65.95; H, 4.47; N, 8.87. Found: C, 65.88; H, 4.51; N, 8.83. |
Confirmation of (E)-Configuration
The (E)-configuration of the double bond can be confirmed by:
- NOE experiments showing no correlation between the vinylic proton and the cyano group-bearing carbon
- X-ray crystallography data indicating the trans arrangement
- ¹H NMR coupling constant analysis (J value typically 15-16 Hz for (E)-configuration)
Comparative Analysis of Synthetic Methods
A comprehensive comparison of the different synthetic approaches reveals their relative strengths and limitations:
| Synthetic Approach | Advantages | Limitations | Overall Yield (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Simple protocol, readily available starting materials | Moderate yields, multiple steps | 45-55 | >95:5 | Good |
| Metal-Free Cyanuric Chloride Method | One-pot procedure, mild conditions | Requires precise control of reagent addition | 55-65 | >98:2 | Moderate |
| Stepwise Construction | High control over each transformation | Time-consuming, multiple purifications | 35-45 | >95:5 | Limited |
| Direct One-Pot Synthesis | Efficient, fewer isolation steps | Challenge in optimizing for all components simultaneously | 50-60 | >90:10 | Good |
Scale-Up Considerations
For large-scale synthesis, several modifications to the laboratory procedures are recommended:
Temperature Control : Use more efficient cooling systems for exothermic steps, particularly during esterification and condensation reactions.
Reagent Addition : Implement controlled addition using peristaltic pumps to maintain reaction homogeneity and temperature control.
Solvent Selection : Replace chlorinated solvents with more environmentally friendly alternatives such as 2-methyltetrahydrofuran or ethyl acetate where possible.
Purification Strategy : Implement continuous flow chromatography or simulated moving bed technology for more efficient purification.
Process Safety : Conduct thorough thermal stability studies of all intermediates, particularly those containing nitro groups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroanilino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique functional groups.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate involves its interaction with specific molecular targets. The cyano and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs are propenyl-based derivatives with variations in substituents. Key comparisons are summarized below:
Spectral and Analytical Comparisons
- NMR Spectroscopy: The target compound’s 4-nitroanilino protons are expected to appear downfield (δ 8–9 ppm) due to nitro group deshielding, contrasting with methoxy-substituted analogs (e.g., δ 3.8–4.0 ppm for OCH₃ in 2a–2d) . The cyano group (CN) would show a sharp singlet near δ 110–120 ppm in $^{13}\text{C}$-NMR, consistent with analogs like 2d .
- Mass Spectrometry: Molecular ion peaks for similar compounds (e.g., 2d: [M+H]⁺ at m/z 373.1) suggest the target compound’s molecular ion would exceed m/z 450 due to the nitroanilino and methylbenzoate groups .
Tables of Comparative Data
Table 1: Melting Points and Yields of Propenyl Derivatives
Table 2: Substituent Effects on Reactivity
Biological Activity
The compound [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate is a complex organic molecule that possesses multiple functional groups, suggesting potential applications in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, based on existing research findings.
Structural Characteristics
This compound features a unique arrangement of bioactive substructures:
- Cyano Group : Enhances interaction with biological targets.
- Nitroaniline Moiety : Associated with cytotoxic effects against various cancer cell lines.
- Ethoxy and Methyl Benzoate Groups : Contribute to the compound's reactivity and potential therapeutic applications.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The nitroaniline group is particularly noteworthy for its role in inducing apoptosis in cancer cells. For instance, compounds derived from nitroaniline have shown effective inhibition of cell proliferation in breast and lung cancer models.
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of this compound can possess antibacterial and antifungal properties. For example, the presence of the nitro group has been linked to enhanced activity against Gram-positive bacteria, while the ethoxy group may improve solubility and bioavailability.
The biological activity of this compound likely involves several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell division and metabolism.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in target cells.
- Interaction with DNA : The structural features suggest potential intercalation or binding to DNA, disrupting replication processes.
Data Representation
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitroaniline | Nitro group on aniline | Antibacterial |
| Methoxybenzoate derivatives | Ester functional groups | Anticancer |
| Cyanoacrylate compounds | Cyano groups | Adhesive properties |
Study 1: Cytotoxicity Assessment
A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity compared to control groups.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound displayed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
Future Research Directions
Further studies are warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Potential research avenues include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To explore specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.
Q & A
Q. How to investigate its potential as a photosensitizer or material precursor?
- Methodology :
- UV-vis spectroscopy to assess absorption maxima (e.g., π→π* transitions in the E-configured enone).
- Electrochemical analysis (cyclic voltammetry) to determine HOMO/LUMO levels.
- Test thin-film formation via spin-coating and analyze morphology with AFM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
